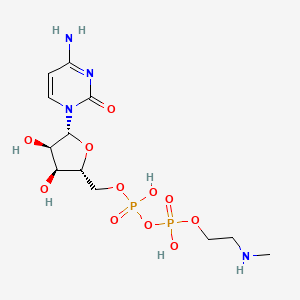
CDP-N-methylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-N-methylethanolamine is a nucleotide-(amino alcohol) that is the N-methyl derivative of CDP-ethanolamine. It is a phosphoethanolamine and a member of nucleotide-(amino alcohol)s. It derives from a CDP-ethanolamine. It is a conjugate acid of a CDP-N-methylethanolamine(1-).
Aplicaciones Científicas De Investigación
Phospholipid Biosynthesis in Isolated Rat Hepatocytes
Sundler and Åkesson (1975) explored the effects of various substrates including choline, ethanolamine, and N-methyl analogs on phospholipid biosynthesis in rat hepatocytes. Their research revealed that phosphatidylethanolamine synthesis was notably stimulated by ethanolamine, particularly in the presence of long-chain unsaturated fatty acids. They also discovered that phospholipids containing N-monomethyl- or N,N-dimethylethanolamine were efficiently formed, highlighting the complex interactions in phospholipid synthesis pathways Sundler & Åkesson, 1975.
Purification of Sialyltransferase from Bovine Colostrum
Paulson, Beránek, and Hill (1977) utilized CDP-hexanolamine agarose as an affinity adsorbent to purify a specific sialyltransferase enzyme from bovine colostrum. Their study demonstrates the application of CDP compounds in the purification and study of enzymes crucial for biological processes, showcasing the versatility of CDP compounds in biochemical research Paulson, Beránek, & Hill, 1977.
Inhibition of CDP Reductase Activity
Liu et al. (1996) synthesized a series of analogues of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their impact on CDP reductase activity. This research provides insight into the role of CDP-related compounds in inhibiting specific enzymes, potentially relevant for therapeutic applications Liu et al., 1996.
Study on Phospholipid Methylation
Strittmatter et al. (1979) investigated how benzodiazepine and β-adrenergic receptor ligands stimulate phospholipid methylation, highlighting the significant role of CDP-choline pathways in phospholipid synthesis. This study contributes to understanding how CDP compounds interact with other cellular mechanisms, particularly in membrane dynamics Strittmatter et al., 1979.
Biosynthesis of Phosphatidylcholine in Bacteria
Sohlenkamp, López-Lara, and Geiger (2003) discussed the biosynthesis of phosphatidylcholine (PC) in bacteria, where CDP compounds play a crucial role. Their research delves into the different pathways, including the CDP-choline pathway, for PC biosynthesis in prokaryotes, expanding the understanding of CDP compounds in diverse biological systems Sohlenkamp, López-Lara, & Geiger, 2003.
Propiedades
Nombre del producto |
CDP-N-methylethanolamine |
|---|---|
Fórmula molecular |
C12H22N4O11P2 |
Peso molecular |
460.27 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |
Clave InChI |
RSPRLQAZJOAGFP-QCNRFFRDSA-N |
SMILES isomérico |
CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canónico |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate](/img/structure/B1221386.png)
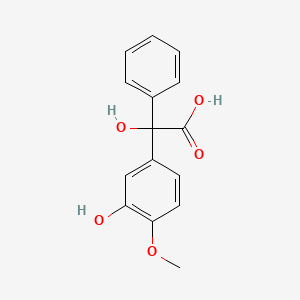
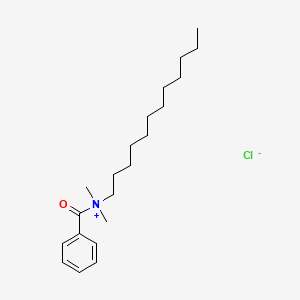
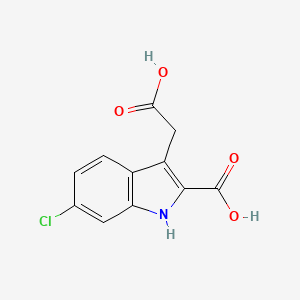
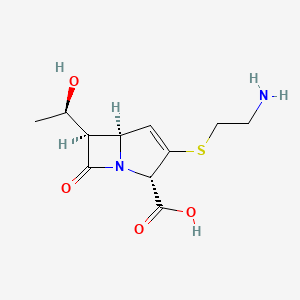
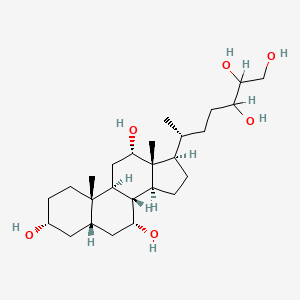
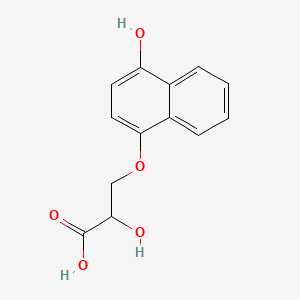
![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)
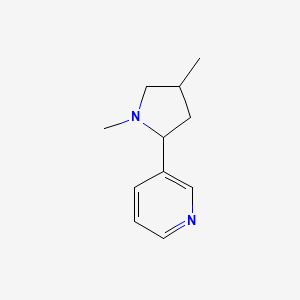
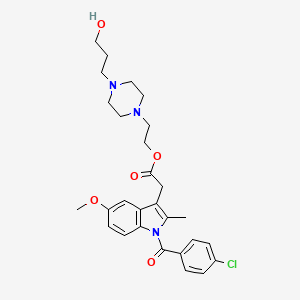
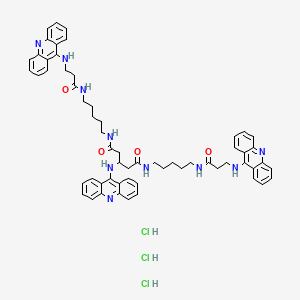
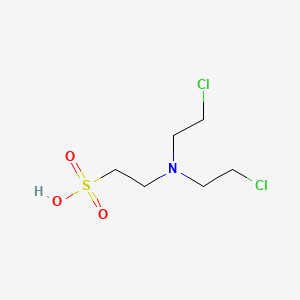
![2,4,6-Trimethyl-7-oxa-2,4-diazabicyclo[4.1.0]heptane-3,5-dione](/img/structure/B1221404.png)
![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)